molecular formula C21H23N3O2S2 B2469263 N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1224004-48-1

N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2469263
CAS No.: 1224004-48-1
M. Wt: 413.55
InChI Key: BZWSJIXQWSILJB-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.5]deca-1,3-diene core fused with a thiophen-2-yl substituent at position 2. The acetamide moiety is modified with a 2-methoxyphenyl group and a thioether linkage to the spiro system.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-26-16-9-4-3-8-15(16)22-18(25)14-28-20-19(17-10-7-13-27-17)23-21(24-20)11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWSJIXQWSILJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a methoxyphenyl group and a thiophenyl moiety, contributing to its unique chemical properties. Its molecular formula is C₁₅H₁₄N₂O₂S, and it contains both nitrogen and sulfur atoms which are critical for its biological interactions.

Anticancer Properties

Research indicates that derivatives of similar spirocyclic compounds have shown promising anticancer activity. For instance, studies on related arylthioindole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the spirocyclic framework may enhance the efficacy of these compounds in targeting cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.09MERS-S pseudovirus
Compound B0.14HeLa
Compound C0.62MCF-7

Neurological Effects

The compound's structural similarity to other diazaspiro compounds has led to investigations into its potential as an anticonvulsant agent. Research has shown that related compounds can modulate neurotransmitter receptors, which play a crucial role in neurological disorders . The interaction with GABAergic systems could provide therapeutic benefits in conditions such as epilepsy.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, particularly GABA and glutamate receptors, influencing neuronal excitability.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids . This suggests potential pathways for anti-inflammatory effects.

Case Studies

Recent studies have highlighted the compound's potential in treating specific conditions:

  • Study on Anticancer Efficacy : A study conducted on a series of spirocyclic compounds reported that modifications at the diazaspiro center significantly enhanced anticancer potency against breast cancer cells .
  • Neurological Studies : Another investigation into diazaspiro derivatives revealed their effectiveness in reducing seizure frequency in animal models, indicating the potential for developing new anticonvulsant medications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Acetamide Derivatives
Compound Name Core Structure Substituents/Functional Groups Unique Features
Target Compound 1,4-Diazaspiro[4.5]deca-1,3-diene Thiophen-2-yl, 2-methoxyphenyl, thioacetamide Spirocyclic system, dual sulfur linkages
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Thiophene Cyanothiophenyl, thiophenyl-acetamide Dual thiophene motifs
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Arylacetamide Dichlorophenyl, thiazole Halogenated aryl group, heterocyclic amide
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () Quinazolinone-thiazolidinone hybrid Thioxothiazolidinone, phenylquinazolinone Multicyclic pharmacophore

Key Observations :

  • The spirocyclic core in the target compound distinguishes it from linear or planar analogs (e.g., ). This likely enhances metabolic stability compared to non-rigid structures .
  • The thioacetamide linkage is shared with , but the target compound’s spiro system may confer superior steric hindrance, affecting binding affinity .

Insights :

  • The target compound’s synthesis likely requires multistep spirocyclization , contrasting with simpler amide couplings in analogs (e.g., ).
Table 3: Reported Bioactivities of Analogous Compounds
Compound Name Bioactivity/Property Mechanism/Application Reference
Target Compound Not reported in evidence
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () Anticancer (in vitro) Topoisomerase inhibition
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Antibacterial Penicillin-like structural mimicry
N-Phenyl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide () Hypoglycemic (IC₅₀: 0.8 µM) PPAR-γ agonism

Hypotheses for Target Compound :

  • The spirocyclic-thiophene scaffold may enhance CYP450 resistance compared to non-rigid analogs () .
  • The methoxyphenyl group could improve membrane permeability relative to halogenated derivatives () .

Spectroscopic and Crystallographic Data

  • provide detailed NMR (¹H, ¹³C), IR, and MS data for acetamides, confirming structural integrity via carbonyl (~1660–1680 cm⁻¹) and amide (~3300 cm⁻¹) peaks .
  • The target compound’s crystallography is unreported, but SHELX -based refinement () and Hirshfeld surface analysis () are recommended for future studies .

Q & A

Q. What are the critical steps for synthesizing N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, and how can yield be optimized?

  • Methodological Answer : The synthesis involves constructing the 1,4-diazaspiro[4.5]deca-1,3-diene core, followed by thioacetamide coupling. Key steps include:
  • Core formation : Use toluene or ethanol as solvents with triethylamine as a base to stabilize intermediates .
  • Thiophene introduction : Optimize temperature (70–90°C) and reaction time (4–6 hours) for Suzuki-Miyaura coupling or nucleophilic substitution .
  • Final coupling : Employ glacial acetic acid or DMF as solvents, with TLC monitoring (hexane:ethyl acetate, 3:1) to track progress .
  • Yield optimization : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : 1H and 13C NMR to verify spirocyclic and thiophene moieties (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity (>98%) and detect byproducts .
  • FT-IR : Identify thioamide (C=S stretch at ~1250 cm⁻¹) and methoxyphenyl (C-O at ~1200 cm⁻¹) groups .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based assays due to structural similarities to bioactive spiroheterocycles:
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial : Use agar diffusion against Gram-positive/negative bacteria, comparing to ampicillin .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., spirocycle formation) be elucidated?

  • Methodological Answer : Use mechanistic probes and computational tools:
  • Isotopic labeling : Introduce deuterium at reactive sites to track bond formation via MS/MS .
  • DFT calculations : Model transition states for spiroannulation steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • In situ IR : Monitor intermediate species during ring closure (e.g., enol intermediates at ~1650 cm⁻¹) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability via:
  • Dose-response refinement : Test broader concentration ranges (1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if inactive metabolites explain discrepancies .
  • Target profiling : Employ kinome-wide screening to identify off-target interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–12) for 24 hours, analyzing degradation via HPLC .
  • Thermal stability : Heat to 40–60°C for 48 hours; monitor decomposition products (e.g., thiophene cleavage) .
  • Light sensitivity : Expose to UV (254 nm) and quantify photodegradation using LC-MS .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Leverage in silico tools:
  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular docking : Simulate binding to targets like EGFR or tubulin (AutoDock Vina) to prioritize in vitro assays .
  • MD simulations : Model solvation effects in explicit water to refine binding free energies .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thioacetamide coupling) .
  • Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for complex spin systems .
  • Biological Testing : Include cytotoxicity controls (e.g., normal fibroblast cells) to assess therapeutic windows .

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